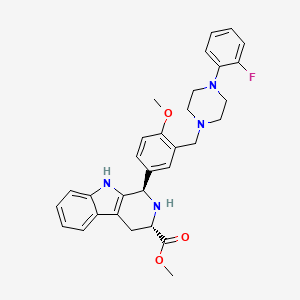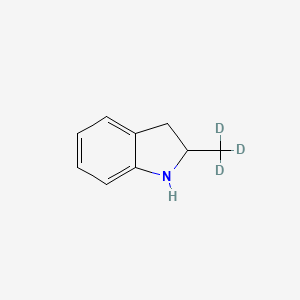
2-Methylindoline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.
准备方法
The synthesis of 2-methylindoline-d3 can be achieved through various methods. One common approach involves the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature . Another method involves the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which features high efficiency, low catalyst loadings, and mild operating conditions .
化学反应分析
2-Methylindoline-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of 2-methylindole.
Reduction: Catalytic hydrogenation can convert 2-methylindole back to 2-methylindoline.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions include 2-methylindole and its derivatives .
科学研究应用
2-Methylindoline-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is employed in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-methylindoline-d3 exerts its effects involves its interaction with various molecular targets and pathways. For instance, in drug development, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
2-Methylindoline-d3 can be compared with other similar compounds, such as:
2-Methylindole: This compound is the non-deuterated form and is commonly used in similar applications.
N-Methylindole: This compound differs in its substitution pattern and has distinct chemical properties.
Indoline: This compound lacks the methyl group and has different reactivity and applications.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques .
属性
分子式 |
C9H11N |
|---|---|
分子量 |
136.21 g/mol |
IUPAC 名称 |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChI 键 |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1 |
规范 SMILES |
CC1CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


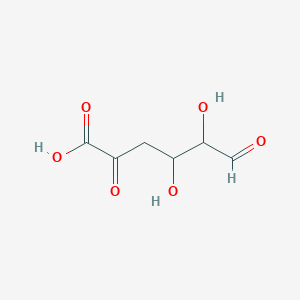
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
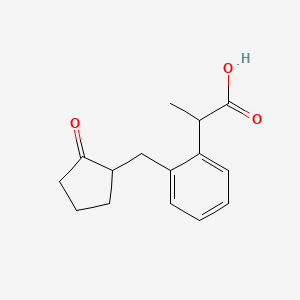
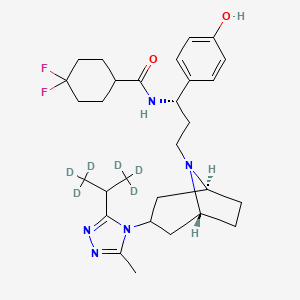
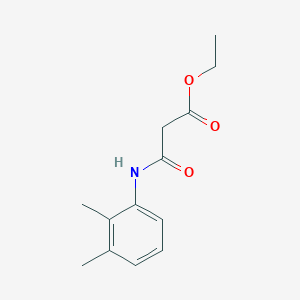

![N-[(-)-Jasmonoyl]-(L)-phenlalanine](/img/structure/B13446784.png)
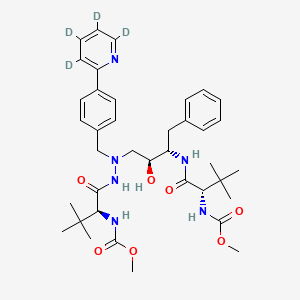
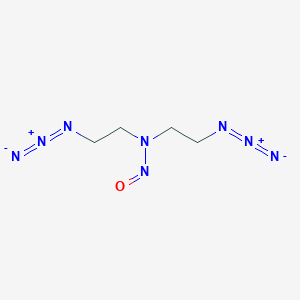
![5-Chloro-N-[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]-4-(3-nitrophenoxy)pyrimidin-2-amine](/img/structure/B13446810.png)
![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[4-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13446816.png)

![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl-2-one](/img/structure/B13446830.png)
